Afatinib (oxalate)
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Overview
Description
Afatinib (oxalate) is a medication primarily used to treat non-small cell lung carcinoma (NSCLC). It belongs to the tyrosine kinase inhibitor family of medications and is known for its ability to irreversibly inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases . Afatinib is taken orally and is particularly effective in treating NSCLC cases that harbor mutations in the EGFR gene .
Preparation Methods
Afatinib (oxalate) can be synthesized through various methods. One common synthetic route involves the use of 4-fluoro-2-aminobenzoic acid as a starting material. The synthesis process includes six steps: cyclization, nitration, substitution, reduction, condensation, and salification . Another method involves using 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials, followed by condensation and cyclization reactions . These methods are designed to optimize yield and purity, making them suitable for industrial production.
Chemical Reactions Analysis
Afatinib (oxalate) undergoes various chemical reactions, including:
Oxidation: Afatinib can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in afatinib, resulting in different derivatives.
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, various acids and bases, and specific catalysts to facilitate the reactions . The major products formed from these reactions are typically intermediates that are further processed to obtain the final afatinib compound.
Scientific Research Applications
Afatinib (oxalate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving tyrosine kinase inhibitors and their chemical properties.
Biology: Afatinib is studied for its effects on cellular signaling pathways, particularly those involving EGFR and HER2.
Medicine: The primary application of afatinib is in the treatment of NSCLC.
Mechanism of Action
Afatinib exerts its effects by irreversibly binding to and inhibiting the kinase domains of EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell growth and survival . By targeting these pathways, afatinib effectively inhibits the proliferation of cancer cells that rely on EGFR and HER2 signaling .
Comparison with Similar Compounds
Afatinib is often compared with other tyrosine kinase inhibitors, such as erlotinib, gefitinib, and osimertinib. While all these compounds target EGFR, afatinib is unique in its ability to irreversibly inhibit multiple members of the ErbB family, including HER2 and HER4 . This broader spectrum of activity makes afatinib effective against a wider range of EGFR mutations, including those resistant to first-generation inhibitors . Similar compounds include:
Erlotinib: A reversible EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: Another reversible EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor that targets specific resistant mutations.
Afatinib’s unique mechanism of action and broader target range make it a valuable option in the treatment of various cancers, particularly those with complex EGFR mutations .
Properties
Molecular Formula |
C26H27ClFN5O7 |
---|---|
Molecular Weight |
576.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;oxalic acid |
InChI |
InChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1 |
InChI Key |
BBWOQZNSNOUXFP-KHNHNNODSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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